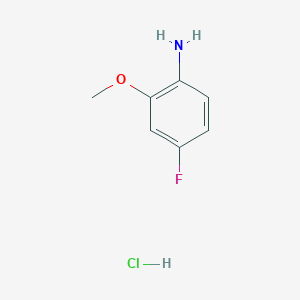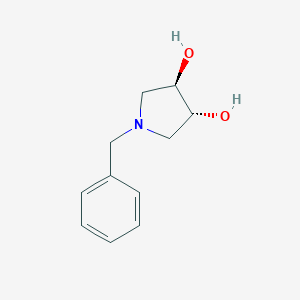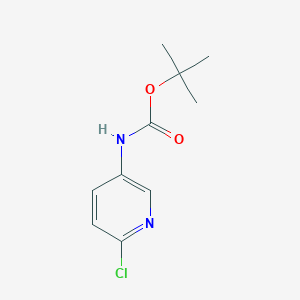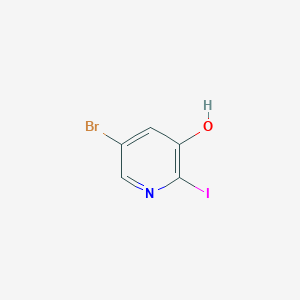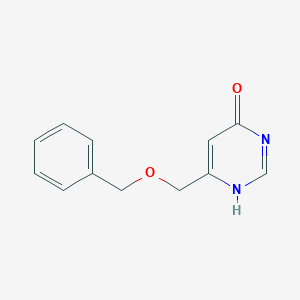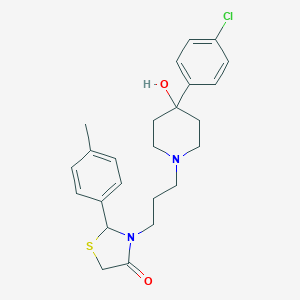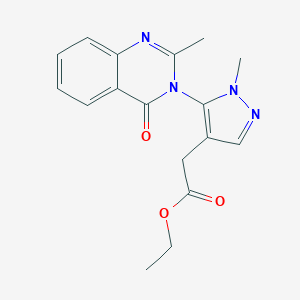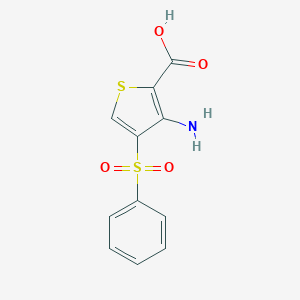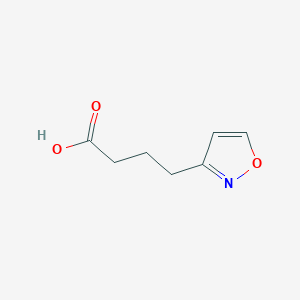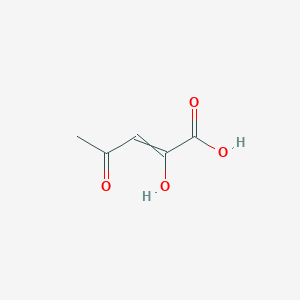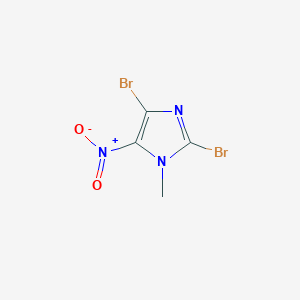
2,4-二溴-1-甲基-5-硝基-1H-咪唑
描述
2,4-Dibromo-1-methyl-5-nitro-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of two bromine atoms at positions 2 and 4, a methyl group at position 1, and a nitro group at position 5 on the imidazole ring. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
科学研究应用
2,4-Dibromo-1-methyl-5-nitro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
安全和危害
This compound is considered hazardous. It is toxic if swallowed and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it’s important to handle this compound with care, using personal protective equipment and avoiding breathing its vapors, mist, or dust .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole typically involves the bromination of 4-nitroimidazole. The process can be carried out in a reaction vessel equipped with mechanical stirring, a reflux condenser, and a gas absorption device. The reaction mixture consists of 4-nitroimidazole, distilled water, and sodium bicarbonate. Bromine is added dropwise while maintaining the temperature below 25°C. After the addition is complete, the mixture is heated to 50-55°C and stirred until the reaction is complete. The product is then cooled, filtered, and purified .
Industrial Production Methods: In industrial settings, the production of 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
化学反应分析
Types of Reactions: 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, and catalysts like palladium.
Reduction: Hydrogen gas, catalysts like palladium on carbon, and solvents like ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products with substituted nucleophiles at positions 2 and 4.
Reduction: 2,4-Dibromo-1-methyl-5-amino-1H-imidazole.
Oxidation: 2,4-Dibromo-1-carboxy-5-nitro-1H-imidazole.
作用机制
The mechanism of action of 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole depends on its specific application. In biological systems, the compound may interact with cellular components, leading to the inhibition of essential enzymes or disruption of cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, while the bromine atoms can participate in halogen bonding interactions with biological targets .
相似化合物的比较
- 2,4-Dibromo-1-methyl-1H-imidazole
- 2,5-Dibromo-1-methyl-1H-imidazole
- 2-Bromo-4-nitro-1H-imidazole
Comparison: 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to 2,4-Dibromo-1-methyl-1H-imidazole, the nitro group in 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole enhances its potential for bioreduction and formation of reactive intermediates. The presence of two bromine atoms in 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole also distinguishes it from 2-Bromo-4-nitro-1H-imidazole, which has only one bromine atom .
属性
IUPAC Name |
2,4-dibromo-1-methyl-5-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2N3O2/c1-8-3(9(10)11)2(5)7-4(8)6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJACQVJEGDLEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1Br)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444497 | |
| Record name | 2,4-DIBROMO-1-METHYL-5-NITRO-1H-IMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162759-90-2 | |
| Record name | 2,4-DIBROMO-1-METHYL-5-NITRO-1H-IMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine](/img/structure/B63375.png)
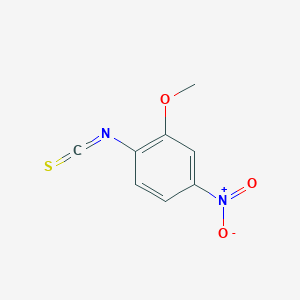
![(3AR,9bS)-2-ethoxy-3a,4,5,9b-tetrahydronaphtho[2,1-d]oxazole](/img/structure/B63377.png)
